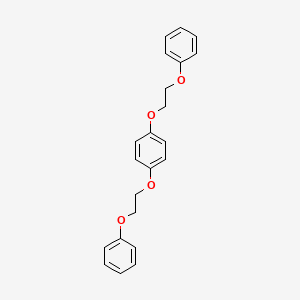

1,4-Bis(2-phenoxyethoxy)benzene

Description

1,4-Bis(2-phenoxyethoxy)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with phenoxyethoxy (-OCH₂CH₂OC₆H₅) groups. This structure confers flexibility due to the ethylene glycol-like spacers while retaining aromatic rigidity, making it a versatile precursor in polymer chemistry. The phenoxyethoxy groups likely enhance solubility and processability in polymer matrices while maintaining thermal resistance, similar to other ether-linked aromatic compounds .

Properties

CAS No. |

110076-42-1 |

|---|---|

Molecular Formula |

C22H22O4 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1,4-bis(2-phenoxyethoxy)benzene |

InChI |

InChI=1S/C22H22O4/c1-3-7-19(8-4-1)23-15-17-25-21-11-13-22(14-12-21)26-18-16-24-20-9-5-2-6-10-20/h1-14H,15-18H2 |

InChI Key |

REVGKQJRAIVISX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCCOC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-phenoxyethoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 2-phenoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of 1,4-Bis(2-phenoxyethoxy)benzene involves large-scale etherification reactions using continuous flow reactors. The process ensures high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-phenoxyethoxy)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ether linkages.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1,4-Bis(2-phenoxyethoxy)benzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-phenoxyethoxy)benzene involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of 1,4-bis(2-phenoxyethoxy)benzene can be contextualized by comparing it to structurally related compounds (Table 1). Key differences in substituents significantly influence reactivity, stability, and functional roles.

Table 1: Structural and Functional Comparison of 1,4-Bis(2-phenoxyethoxy)benzene and Analogs

Key Comparisons

Photochemical Reactivity 1,4-Bis(phenylsulfonyloxy)benzene undergoes S-O bond cleavage under UV (254 nm), generating sulfonic acid and radicals, making it a photoresist component . 1,4-Bis(2-phenoxyethoxy)benzene lacks sulfonyl groups, reducing photochemical activity but enhancing thermal stability for polymer applications .

Biological Activity

- TCPOBOP ’s dichloropyridyl groups confer exceptional potency in inducing hepatic cytochrome P450 enzymes (ED₅₀ = 1.63 × 10⁻⁷ mol/kg/day), attributed to electron-withdrawing Cl atoms enhancing receptor binding .

- Fluorinated analogs like 1,4-Bis(2-fluoroethoxy)benzene may improve pharmacokinetic profiles in pharmaceuticals due to fluorine’s metabolic resistance .

Polymer Chemistry 1,4-Bis(4-aminophenoxy)benzene forms hydrogen bonds (N-H···O) in crystals, aiding in synthesizing thermally stable polyimides (TGA: 5% loss at ~365°C) . 1,4-Bis(2-hydroxyethoxy)benzene’s hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents while maintaining thermal performance . 1,4-Bis(2-phenoxyethoxy)benzene derivatives (e.g., tosylated forms) polymerize into poly(aralkyl ether)s with tunable thermostability (5% weight loss at 338°–377°C) .

Structural Flexibility vs. Rigidity Ethylene glycol spacers in 1,4-Bis(2-phenoxyethoxy)benzene balance flexibility and rigidity, improving polymer processability without sacrificing thermal resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.